molecular formula C19H23N3O5S B10988895 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one

4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one

Cat. No.: B10988895
M. Wt: 405.5 g/mol
InChI Key: BLTBGRJGLSFGJV-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with a suitable electrophile.

    Attachment of the Sulfonyl Group: The sulfonyl group is usually introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridinone core can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Pharmacology: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Protein Binding: Binding to specific proteins and altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6-methyl-1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridin-2(1H)-one is unique due to its specific combination of a pyridinone core, piperazine ring, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

4-hydroxy-6-methyl-1-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]pyridin-2-one

InChI

InChI=1S/C19H23N3O5S/c1-14-3-5-17(6-4-14)28(26,27)21-9-7-20(8-10-21)19(25)13-22-15(2)11-16(23)12-18(22)24/h3-6,11-12,23H,7-10,13H2,1-2H3

InChI Key

BLTBGRJGLSFGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=CC(=CC3=O)O)C

Origin of Product

United States

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